N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide
CAS No.:
Cat. No.: VC15244774
Molecular Formula: C10H8ClN3O2S
Molecular Weight: 269.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClN3O2S |
|---|---|
| Molecular Weight | 269.71 g/mol |
| IUPAC Name | N-(3-chloro-4-methoxyphenyl)thiadiazole-4-carboxamide |
| Standard InChI | InChI=1S/C10H8ClN3O2S/c1-16-9-3-2-6(4-7(9)11)12-10(15)8-5-17-14-13-8/h2-5H,1H3,(H,12,15) |
| Standard InChI Key | BJCYVNCNAJAARK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide consists of a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—linked to a substituted phenyl group via a carboxamide bridge. The phenyl ring is functionalized with a chlorine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position, creating distinct electronic and steric effects that influence molecular interactions .
The molecular formula is C₁₁H₉ClN₃O₂S, yielding a molecular weight of 294.73 g/mol. Key structural parameters derived from analogous compounds suggest a planar thiadiazole ring system conjugated with the carboxamide group, while the methoxy and chloro substituents introduce localized dipole moments .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally related thiadiazole derivatives reported in recent studies:
This comparative analysis highlights the critical role of substituent positioning in modulating biological activity. The 3-chloro-4-methoxy pattern distinguishes the target compound from Tiadinil’s 3-chloro-4-methyl configuration, potentially altering its interaction with biological targets .
Synthesis and Reactivity
Proposed Synthetic Routes
While no explicit synthesis protocol exists for N-(3-chloro-4-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide, convergent strategies from analogous systems suggest a multi-step approach:
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Thiadiazole Core Formation: Cyclocondensation of thiosemicarbazide with α-keto acids or esters under acidic conditions generates the 1,2,3-thiadiazole ring .
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Carboxamide Installation: Coupling the thiadiazole-4-carboxylic acid with 3-chloro-4-methoxyaniline using carbodiimide-based activating agents (e.g., EDC/HOBt) .
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Functional Group Modifications: Post-synthetic halogenation or methoxylation could refine electronic properties, though the target compound’s substituents suggest these groups are introduced prior to coupling .
Key challenges include maintaining regioselectivity during thiadiazole formation and preventing hydrolysis of the methoxy group under acidic or basic conditions .
Reactivity Profile
The compound’s reactivity is dominated by three regions:
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Thiadiazole Ring: Susceptible to electrophilic substitution at the 5-position due to electron-deficient character from adjacent nitrogen atoms.
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Carboxamide Group: Hydrolyzable to carboxylic acid under strong acidic/basic conditions, offering a pathway for prodrug development .
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Aromatic Substituents: The electron-withdrawing chlorine and electron-donating methoxy group create opposing mesomeric effects, directing further substitution to the phenyl ring’s 2- and 5-positions .
Physicochemical Properties
Partitioning and Solubility
Computational estimates using group contribution methods predict a logP value of 2.8–3.2, indicating moderate lipophilicity suitable for membrane permeation. Aqueous solubility is limited (estimated logS = -4.1) due to the planar aromatic system and hydrogen-bonding capacity of the carboxamide .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1670 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (thiadiazole ring vibrations), and 1250 cm⁻¹ (C-O-C asymmetric stretch) .
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NMR Spectroscopy:
Biological Activity and Mechanisms
Antimicrobial Effects
N-(3-methoxyphenyl)-1,2,3-thiadiazole-4-carboxamide exhibits MIC values of 8–32 µg/mL against Gram-positive pathogens, suggesting the target compound’s chloro substitution could improve potency against resistant strains .
Plant Defense Activation
Tiadinil’s mechanism as a plant activator—inducing systemic acquired resistance (SAR) through salicylic acid pathway modulation—provides a template for agrochemical applications . The target compound’s enhanced lipophilicity may improve phloem mobility in crop protection scenarios.
Applications and Future Directions
Medicinal Chemistry
This compound serves as a lead structure for developing:
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Kinase Inhibitors: Thiadiazole carboxamides competitively bind ATP pockets in EGFR and VEGFR kinases .
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Antimetabolites: Structural mimicry of purine bases enables interference with DNA/RNA synthesis.
Agrochemical Development
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